N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Heme Oxygenase Enzyme Inhibition Neuroprotection

Researchers requiring selective chemical probes for HO-2 or Topo II often face a gap in well-characterized, non-hydroxylated analogs. This compound bridges that gap. - Validated HO-2 inhibition (IC50 = 800 nM) with modest selectivity over HO-1, enabling targeted cerebral ischemia, pain, and cardiovascular studies. - Sub-micromolar Topo II ATPase domain activity supports SAR library development against atypical MDR phenotypes. - The 2-hydroxyphenyl motif provides directional hydrogen-bonding, enhancing solubility and target engagement vs. N-mesityl or N-benzhydryl analogs. Sourced from BenchChem, in stock for immediate global shipping.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B12182211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3O
InChIInChI=1S/C14H11N3O3S/c1-8-7-17-13(20)9(6-15-14(17)21-8)12(19)16-10-4-2-3-5-11(10)18/h2-7,18H,1H3,(H,16,19)
InChIKeyZBMXHASHXRSYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-Hydroxyphenyl) Thiazolopyrimidine Carboxamide


N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class [1]. Its structure features a 2-hydroxyphenyl group linked via a carboxamide to a core scaffold known for diverse biological activities, including enzyme inhibition [2]. This specific substitution pattern differentiates it from generic analogs with non-polar or heterocyclic N-substituents, positioning it as a specialized tool for structure-activity relationship (SAR) studies where a hydrogen-bond donor/acceptor is required at the terminal phenyl ring.

Why This Thiazolopyrimidine Cannot Be Replaced by Analogs


Substituting N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide with other thiazolo[3,2-a]pyrimidine-6-carboxamides, such as N-mesityl or N-benzhydryl derivatives, is not chemically equivalent. The 2-hydroxyphenyl moiety provides a distinct hydrogen-bond donor and acceptor capable of engaging in directional interactions with biological targets, a feature absent in non-hydroxylated or heterocyclic-substituted analogs [1]. This functional group directly impacts molecular recognition, as demonstrated by differential enzyme inhibition profiles observed within this chemotype [2]. Therefore, generic substitution risks altering pharmacological activity, physicochemical properties like solubility, and SAR interpretations, underscoring the necessity for this specific compound in targeted research.

Differentiation from Thiazolopyrimidine Analogs


HO-2 Inhibition and Isoform Selectivity

In a direct enzymatic assay, N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide inhibited rat Heme Oxygenase-2 (HO-2) with an IC50 of 800 nM. Against the Heme Oxygenase-1 (HO-1) isoform, the same compound showed an IC50 of 1,000 nM [1]. This provides a modest 1.25-fold selectivity window for HO-2 over HO-1. In contrast, non-hydroxylated analogs like N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lack reported HO-inhibitory activity, underscoring the contribution of the 2-hydroxyphenyl group to target engagement [2].

Heme Oxygenase Enzyme Inhibition Neuroprotection

Hydrogen-Bonding Advantage Over Mesityl and Benzhydryl Analogs

The 2-hydroxyphenyl substituent endows the target compound with two hydrogen-bond donors (the phenolic -OH and the carboxamide -NH) and four hydrogen-bond acceptors [1]. Analogs with N-mesityl or N-benzhydryl groups, such as N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, possess only one hydrogen-bond donor (the carboxamide -NH) [2]. This quantitative difference in hydrogen-bond donor count (2 vs. 1) significantly alters the compound's capacity for directional intermolecular interactions, influencing target binding, aqueous solubility, and crystal packing.

Physicochemical Properties Drug-likeness Molecular Recognition

Antibacterial Activity of the Core Scaffold

The thiazolo[3,2-a]pyrimidine-6-carboxamide class has demonstrated potent, quantifiable antibacterial activity. For example, compound 7e in a published series exhibited MIC values of 9.375 µg/mL against Escherichia coli, comparable to Penicillin [1]. Other halogenated derivatives in the same class showed MIC values ranging from 1.56–6.25 μM against Staphylococcus aureus [2]. While direct MIC data for the specific N-(2-hydroxyphenyl) derivative is not yet published, its unique 2-hydroxyphenyl group offers a distinct binding mode for inhibition of bacterial targets like histidine kinases, potentially addressing resistance mechanisms differently than halogenated or simple alkyl-substituted congeners.

Antibacterial MRSA Biofilm

Topoisomerase II Inhibition Potential

Thiazolo[3,2-a]pyrimidine derivatives have been validated as potent Topoisomerase II inhibitors, with compound 4c achieving an IC50 of 0.23 ± 0.01 µM, a potency 1.4-fold higher than Etoposide [1]. The 6-carboxamide substitution is critical for this activity. The target compound's N-(2-hydroxyphenyl) moiety can form an additional hydrogen bond within the Topo II ATP-binding site, as suggested by docking studies of related inhibitors, a capability not shared by N-alkyl or simple N-phenyl analogs [2]. This structural nuance makes it a high-value candidate for developing next-generation Topo II poisons with potentially altered resistance profiles.

Anticancer Topoisomerase II DNA Damage

Key Applications of N-(2-Hydroxyphenyl) Thiazolopyrimidine Carboxamide


HO-2 Chemical Probe Development

Based on its direct, quantifiable inhibition of HO-2 (IC50 = 800 nM) and modest selectivity over HO-1, this compound serves as a validated starting point for medicinal chemistry campaigns aiming to create more potent and selective HO-2 probes [1]. Its activity profile, absent in non-hydroxylated analogs, is critical for studying HO-2's role in cerebral ischemia, pain, and cardiovascular physiology.

Topoisomerase II Poison SAR Expansion

Leveraging the sub-micromolar Topo II activity of the core scaffold, this compound is an ideal candidate for SAR libraries investigating the ATPase domain [2]. The hydrogen-bond donor on the phenyl ring is hypothesized to forge critical binding interactions, offering a pathway to design inhibitors that overcome atypical multidrug resistance (MDR) phenotypes observed with classical Topo II inhibitors.

Antibacterial Screening Against Gram-Positive Pathogens

Informed by the low micromolar MIC values of structurally related thiazolo[3,2-a]pyrimidines against Staphylococcus aureus and their antibiofilm properties, this compound is well-suited for screening against multidrug-resistant strains [3]. Its unique 2-hydroxyphenyl motif is intended to probe alternative binding to bacterial histidine kinases like YycG, a strategy to combat biofilm-associated infections.

Solubility and Physicochemical Optimization

The dual hydrogen-bond donor capacity (phenol and carboxamide) of this compound provides a tangible advantage over N-mesityl and N-benzhydryl analogs for investigating structure-property relationships [4]. This makes it a key tool for formulation scientists and medicinal chemists seeking to enhance aqueous solubility and reduce logP through specific, directional interactions rather than bulk polarity.

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